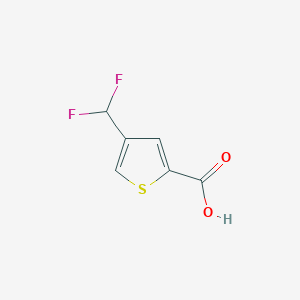![molecular formula C16H28N2O B2454010 N-[1-(1-adamantyl)ethyl]-N'-propylurea CAS No. 313494-52-9](/img/structure/B2454010.png)
N-[1-(1-adamantyl)ethyl]-N'-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[1-(1-adamantyl)ethyl]-N’-propylurea” is a chemical compound that is related to adamantane derivatives . Adamantane is an organic compound that can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Molecular Structure Analysis
The molecular structure of “N-[1-(1-adamantyl)ethyl]-N’-propylurea” is related to adamantane. Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
Adamantane derivatives, including “N-[1-(1-adamantyl)ethyl]-N’-propylurea”, have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . They can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
- N-[1-(1-adamantyl)ethyl]-N'-propylurea derivatives have been used in synthesizing various heterocyclic compounds, including isoxazole, pyridone, and pyrimidine derivatives, through interactions with different reagents. This showcases its versatility in chemical synthesis (Makarova, Zemtsova, & Moiseev, 2003).
Polymerization Studies
- The compound has been studied in the context of anionic polymerization. For example, the polymerization of N-(1-adamantyl)-N-4-vinylbenzylideneamine, a related compound, highlights the influence of adamantyl groups on polymerization behaviors and thermal properties of polymers (Kang et al., 2015).
Catalysis and Polymerisation
- It plays a role in forming aminopyridinato complexes with zirconium, influencing catalysts for ethylene polymerization. This is pivotal in the chemical industry for the production of polymers (Morton, O'Shaughnessy, & Scott, 2000).
Antimicrobial and Anti-Inflammatory Applications
- Compounds derived from N-[1-(1-adamantyl)ethyl]-N'-propylurea have shown potential in antimicrobial and anti-inflammatory activities. This could pave the way for new drug development (Al-Abdullah et al., 2014).
Pharmaceutical Research
- In pharmaceutical research, adamantyl ureas and diureas, derivatives of the compound , have been studied for their inhibitor potency and metabolic stability. This research is crucial for the development of new medications (Burmistrov et al., 2018).
Host-Guest Chemistry
- The compound has relevance in host-guest chemistry, where it has been used to modify poly(propylene imine) dendrimers, impacting their binding properties with various molecules (Boas et al., 2001).
Ultrasonic Activation in Synthesis
- Its derivatives have been synthesized using ultrasonic activation, offering an innovative approach to chemical synthesis that can be more efficient and environmentally friendly (Moiseev, Ovchinnikov, & Shadrikova, 2011).
Chromatography
- Adamantyl-functionalized polymers, related to N-[1-(1-adamantyl)ethyl]-N'-propylurea, have been used in chromatography to improve the separation and analysis of various compounds, which is critical in both research and industrial applications (Ohyama et al., 2010).
Orientations Futures
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, the study and development of “N-[1-(1-adamantyl)ethyl]-N’-propylurea” and similar compounds could be a promising direction for future research.
Propriétés
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-3-4-17-15(19)18-11(2)16-8-12-5-13(9-16)7-14(6-12)10-16/h11-14H,3-10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOAXYGQRMXOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC(C)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Adamantan-1-yl)ethyl]-3-propylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2453927.png)
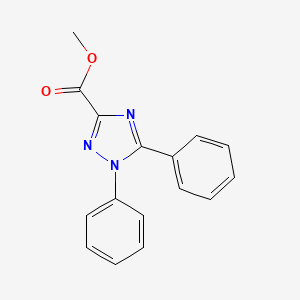
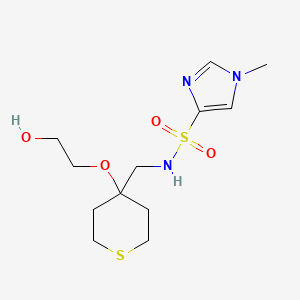
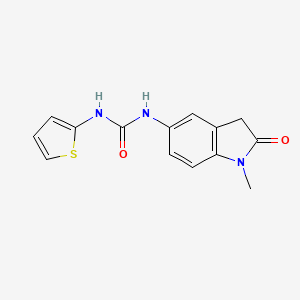
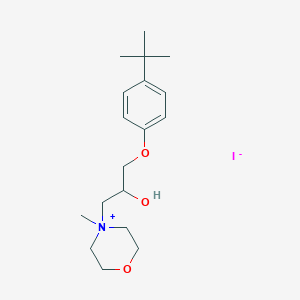
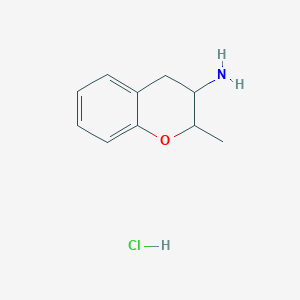
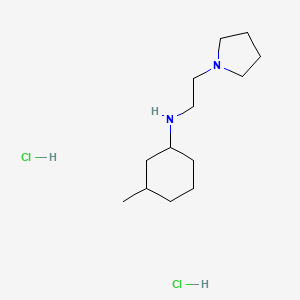

![2-[(4-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2453939.png)
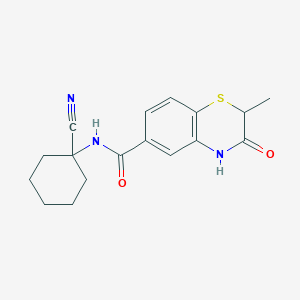
![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B2453943.png)
![2-(Methylsulfanyl)-6-[(propan-2-ylsulfanyl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2453946.png)
![N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2453949.png)
